2-Bromo-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one
Overview
Description
2-Bromo-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is part of the thiazole family, which is known for its wide range of applications in medicinal chemistry, agriculture, and materials science. The unique structure of this compound makes it a valuable intermediate in the synthesis of various biologically active molecules.
Preparation Methods
The synthesis of 2-Bromo-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one typically involves the following steps:
Starting Material: The synthesis begins with 4-oxopiperidine-1-carboxylic acid tert-butyl ester.
Bromination: The starting material is subjected to a bromination reaction using liquid bromine in a mixture of tetrahydrofuran and diethyl ether at low temperatures (0-5°C). This results in the formation of 3-bromo-4-oxopiperidine-1-carboxylic acid tert-butyl ester.
Chemical Reactions Analysis
2-Bromo-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include bases (e.g., sodium hydride), acids (e.g., hydrochloric acid), and oxidizing agents (e.g., hydrogen peroxide). The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-Bromo-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting smoothened (smo) receptors.
Biological Studies: The compound is used in biological studies to investigate its interactions with enzymes and receptors.
Material Science: It is used in the development of new materials with unique properties, such as conductivity and fluorescence.
Mechanism of Action
The mechanism of action of 2-Bromo-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom in the compound can form covalent bonds with nucleophilic sites on the target molecules, leading to inhibition or activation of their biological functions. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
2-Bromo-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one can be compared with other similar compounds, such as:
5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid: This compound has a similar thiazole ring structure but differs in the substitution pattern and functional groups.
Thiazolo[4,5-b]pyridines: These compounds have a different arrangement of the thiazole and pyridine rings, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the bromine atom, which imparts distinct reactivity and biological activity.
Properties
IUPAC Name |
2-bromo-6,7-dihydro-5H-[1,3]thiazolo[5,4-c]pyridin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2OS/c7-6-9-3-1-2-8-5(10)4(3)11-6/h1-2H2,(H,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUSXFJPOPDRDHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C1N=C(S2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90681069 | |
Record name | 2-Bromo-6,7-dihydro[1,3]thiazolo[5,4-c]pyridin-4(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90681069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1035219-96-5 | |
Record name | 2-Bromo-6,7-dihydro[1,3]thiazolo[5,4-c]pyridin-4(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90681069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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